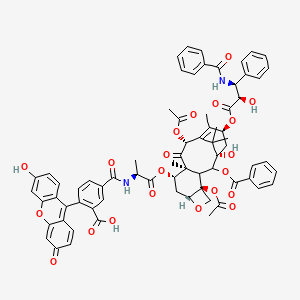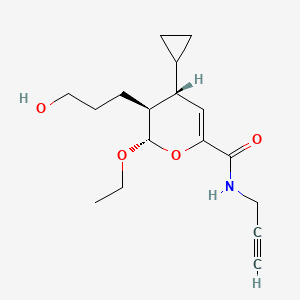
(2S,3S,4R)-4-cyclopropyl-2-ethoxy-3-(3-hydroxypropyl)-N-prop-2-ynyl-3,4-dihydro-2H-pyran-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R)-4-cyclopropyl-2-ethoxy-3-(3-hydroxypropyl)-N-prop-2-ynyl-3,4-dihydro-2H-pyran-6-carboxamide is a secondary carboxamide.
Scientific Research Applications
Synthesis and Structural Analysis
A considerable focus has been placed on the synthesis and structural analysis of compounds structurally related to (2S,3S,4R)-4-cyclopropyl-2-ethoxy-3-(3-hydroxypropyl)-N-prop-2-ynyl-3,4-dihydro-2H-pyran-6-carboxamide. For instance, a practical method for synthesizing an orally active CCR5 antagonist, which structurally resembles the compound , has been developed, showcasing the compound's potential in medicinal chemistry (Ikemoto et al., 2005). Additionally, structural features like enolic structures in solution and solid-state have been a point of interest, indicating the compound's stability and potential reactivity (Wiedemann & Grohmann, 2009).
Bioactive Properties
Research has also been directed towards understanding the bioactive properties of structurally similar compounds. A study on antioxidative O-heterocyclic analogues from Sargassum wightii revealed significant antihypertensive and antioxidative properties, hinting at the potential therapeutic uses of similar compounds (Maneesh & Chakraborty, 2018). Moreover, the antibacterial and phytotoxic activity of (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide, a compound with a related structure, underscores the broad spectrum of bioactivities that these compounds can exhibit (Greene et al., 2020).
Advanced Synthesis Techniques
Advanced synthesis techniques have been employed to create structurally similar compounds. For instance, the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides showcases the use of three-component cyclocoupling reactions, indicating the compound's versatility and potential for further functionalization (Nizami & Hua, 2018).
properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(2S,3S,4R)-4-cyclopropyl-2-ethoxy-3-(3-hydroxypropyl)-N-prop-2-ynyl-3,4-dihydro-2H-pyran-6-carboxamide |
InChI |
InChI=1S/C17H25NO4/c1-3-9-18-16(20)15-11-14(12-7-8-12)13(6-5-10-19)17(22-15)21-4-2/h1,11-14,17,19H,4-10H2,2H3,(H,18,20)/t13-,14-,17-/m0/s1 |
InChI Key |
GPOIXRBWWGESBD-ZQIUZPCESA-N |
Isomeric SMILES |
CCO[C@@H]1[C@H]([C@@H](C=C(O1)C(=O)NCC#C)C2CC2)CCCO |
Canonical SMILES |
CCOC1C(C(C=C(O1)C(=O)NCC#C)C2CC2)CCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B1256690.png)
![2-[3-Carboxy-6-(decanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,15,32,43,65-pentachloro-18,26,31,47,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-44-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-64-[4,5,6-trihydroxy-3-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B1256692.png)
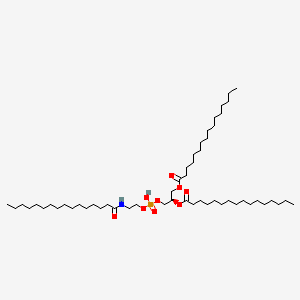
![(2R,5S,7R,8R,9R,10S,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one](/img/structure/B1256697.png)

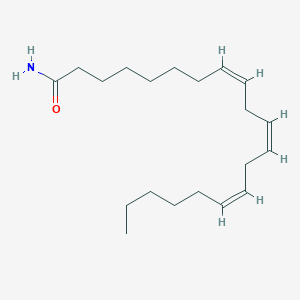

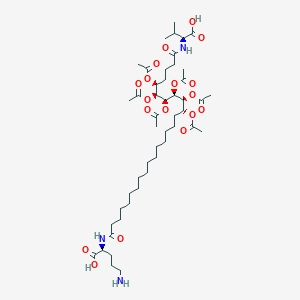
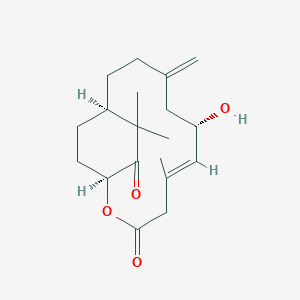
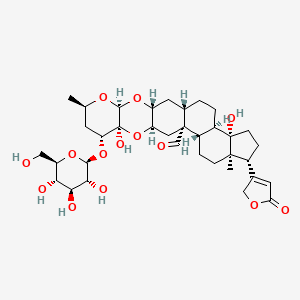
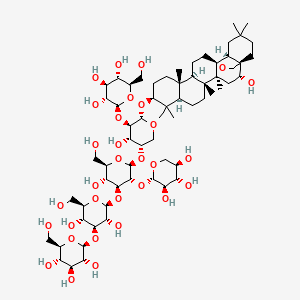
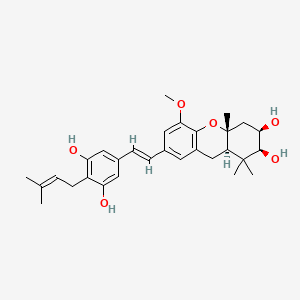
![(3S,9S,12S,18S,24S,27S)-9-N,24-N-bis[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3,18-bis[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-2,6,11,17,21,26-hexaoxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triacontane-9,24-dicarboxamide](/img/structure/B1256712.png)
